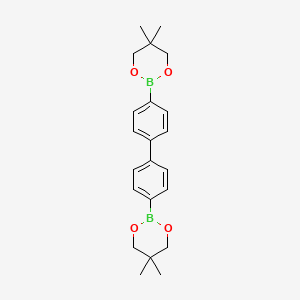

4,4'-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)biphenyl

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]phenyl]-5,5-dimethyl-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28B2O4/c1-21(2)13-25-23(26-14-21)19-9-5-17(6-10-19)18-7-11-20(12-8-18)24-27-15-22(3,4)16-28-24/h5-12H,13-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXUWONHNYJPMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)B4OCC(CO4)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28B2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20581740 | |

| Record name | 2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(5,5-dimethyl-1,3,2-dioxaborinane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20581740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5487-93-4 | |

| Record name | 2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(5,5-dimethyl-1,3,2-dioxaborinane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20581740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5487-93-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4,4'-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)biphenyl (CAS: 5487-93-4): Properties, Synthesis, and Applications in Modern Chemistry

This guide provides an in-depth exploration of 4,4'-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)biphenyl, a pivotal bifunctional organoboron compound. Primarily geared towards professionals in research, drug development, and materials science, this document elucidates the compound's fundamental properties, synthesis, and critical role as a versatile building block in modern synthetic chemistry, with a strong focus on its application in palladium-catalyzed cross-coupling reactions.

Core Compound Profile: Properties and Handling

This compound, also known by its synonym 4,4'-Biphenyldiboronic acid bis(neopentyl glycol) ester, is a white to off-white crystalline powder.[1] Its structure features a rigid biphenyl core symmetrically functionalized with two neopentyl glycol-protected boronic acid groups. This specific esterification is not arbitrary; the neopentyl glycol protecting group confers significant stability upon the molecule, making it less susceptible to the degradation pathways that can affect free boronic acids, such as dehydration to form boroxines. This enhanced stability simplifies storage and handling while ensuring controlled reactivity in synthetic applications.[1][2]

| Property | Value | Source(s) |

| CAS Number | 5487-93-4 | [1][3][4][5] |

| Molecular Formula | C₂₂H₂₈B₂O₄ | [1][3] |

| Molecular Weight | 378.08 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 248 °C | [1] |

| Purity | ≥97-98% | [1][3] |

| Storage | Sealed in a dry environment at 2-8°C | [3] |

Expert Insight on Handling and Storage: For optimal long-term stability and to prevent hydrolysis of the boronate ester, it is imperative to store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. Recommended storage conditions are refrigerated (2-8°C) and desiccated.[3] While soluble in many common organic solvents, its high thermal stability and crystallinity are advantageous for purification and handling in solid form.[1]

The Cornerstone Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this reagent lies in its role as a coupling partner in the Suzuki-Miyaura reaction, one of the most powerful and widely used methods for forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is fundamental to the synthesis of complex biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[6][7][8]

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is key to optimizing reaction conditions and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.

The three key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide (Ar-X), forming a Pd(II) complex. This is often the rate-determining step of the cycle.[9]

-

Transmetalation: A base activates the boronate ester, facilitating the transfer of the aryl group from the boron atom to the palladium center. This step regenerates the boron species and forms a diorganopalladium(II) intermediate.

-

Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[9]

Caption: The Suzuki-Miyaura catalytic cycle.

Validated Protocol: Synthesis of a Symmetrical Tetra-aryl Compound

This protocol details a representative Suzuki-Miyaura coupling using this compound to create a larger, symmetrical conjugated molecule.

Objective: To synthesize 4,4'''-diiodo-1,1':4',1'':4'',1'''-quaterphenyl by coupling the title compound with 1,4-diiodobenzene.

Materials:

-

This compound (1.0 eq)

-

1-Bromo-4-fluorobenzene (2.2 eq) [This is a representative aryl halide, as used in similar studies][7]

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq, 2 mol%)

-

Triphenylphosphine (PPh₃) (0.08 eq, 8 mol%)

-

Toluene/Water (4:1 v/v) solvent mixture

Step-by-Step Procedure:

-

Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound, 1-bromo-4-fluorobenzene, and anhydrous potassium carbonate.

-

Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times to ensure an oxygen-free environment. This is critical as oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

-

Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium(II) acetate and triphenylphosphine. The phosphine ligand stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps.

-

Solvent Addition: Add the degassed toluene/water solvent mixture via syringe. The aqueous phase is essential for the base to dissolve and activate the boronate ester for efficient transmetalation.

-

Reaction: Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).

-

Work-up and Purification:

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired biphenyl derivative.

-

Self-Validation: The success of the protocol is validated by the complete consumption of the starting materials and the isolation of the product with the expected spectral characteristics (¹H NMR, ¹³C NMR, MS). The yield should be consistent with literature precedents for similar couplings.

Broad Applications in Science and Technology

The utility of this building block extends beyond a single reaction type, enabling innovation across multiple scientific disciplines.

Drug Discovery and Medicinal Chemistry

The biphenyl scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to mimic the side chains of phenylalanine or tyrosine, enabling it to interact with a wide range of biological targets.[6] This compound serves as a key starting material for synthesizing libraries of complex, unsymmetrical biaryls, which are then screened for therapeutic activity.[6] Its bifunctional nature allows for the controlled, stepwise construction of intricate molecular architectures essential for modern drug design.

Materials Science and Organic Electronics

In materials science, the rigid, conjugated nature of the biphenyl core is highly desirable. This compound is used as a fundamental building block for:

-

Organic Light-Emitting Diodes (OLEDs): It is incorporated into conjugated polymers that form the emissive or charge-transport layers in OLED devices, contributing to their efficiency and stability.[1]

-

Covalent Organic Frameworks (COFs): As a linear and rigid linker, it enables the construction of porous, crystalline COFs with high thermal stability and defined pore structures, suitable for gas storage, separation, and catalysis.[3]

-

High-Performance Polymers: Its integration into polymer backbones enhances thermal stability and mechanical strength.[1]

Caption: Key application areas for the title compound.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation. Its inherent stability, coupled with its predictable and high-yielding reactivity in Suzuki-Miyaura cross-coupling, makes it an indispensable component in the synthetic chemist's toolbox. From the rational design of next-generation pharmaceuticals to the fabrication of advanced electronic materials, this versatile building block continues to pave the way for scientific advancement.

References

-

This compound | Advent Bio. [Link]

-

Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl | AHH Chemical. [Link]

-

Suzuki reactions in novel liquids - Diva-Portal.org. [Link]

-

Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. [Link]

- Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google P

-

This compound - GlpBio. [Link]

-

4'-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-[1,1'-biphenyl]-2-ol - PubChem. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | Advent Bio [adventbio.com]

- 5. glpbio.cn [glpbio.cn]

- 6. gala.gre.ac.uk [gala.gre.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

- 9. diva-portal.org [diva-portal.org]

An In-Depth Technical Guide to the Synthesis of 4,4'-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)biphenyl

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4,4'-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)biphenyl, a key building block in modern organic synthesis. The document is intended for researchers, scientists, and professionals in drug development and materials science. It delves into the prevalent synthetic methodologies, with a primary focus on the Miyaura borylation reaction, offering detailed mechanistic insights, step-by-step experimental protocols, and critical analysis of reaction parameters. The guide emphasizes the practical application of this versatile molecule in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the construction of complex molecular architectures.

Introduction: The Significance of a Versatile Biphenyl Building Block

This compound is a stable, versatile, and highly valuable bifunctional organoboron compound. Its rigid biphenyl core functionalized with two neopentyl glycol boronate ester groups makes it an essential precursor in the synthesis of a wide array of complex organic molecules. These molecules find applications in pharmaceuticals, advanced materials, and organic electronics.[1] The dioxaborinane groups offer enhanced stability compared to the corresponding boronic acids, facilitating purification and handling while retaining excellent reactivity in cross-coupling reactions.[2]

The primary utility of this compound lies in its role as a key coupling partner in Suzuki-Miyaura reactions.[1][3] This palladium-catalyzed cross-coupling reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds.[4][5] The ability of this compound to undergo sequential or double couplings allows for the construction of conjugated polymers, dendrimers, and complex biaryl-containing molecules with high efficiency and functional group tolerance.[3]

The Core Synthesis Route: Miyaura Borylation of 4,4'-Dihalobiphenyls

The most common and efficient method for the synthesis of this compound is the palladium-catalyzed Miyaura borylation reaction.[6][7] This reaction involves the cross-coupling of a 4,4'-dihalobiphenyl (typically dibromo- or diiodobiphenyl) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂) or in this case, bis(neopentyl glycolato)diboron. The general transformation is depicted below:

Scheme 1: General Synthesis via Miyaura Borylation

Where X = Br, I and R₂ = C(CH₃)₂CH₂C(CH₃)₂

Mechanistic Insights into the Miyaura Borylation

The catalytic cycle of the Miyaura borylation is a well-established process that mirrors other palladium-catalyzed cross-coupling reactions.[6][8] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (C-X bond) to form a Pd(II) intermediate.[8]

-

Transmetalation: The diboron reagent, activated by a base, transfers a boryl group to the Pd(II) center, displacing the halide.[2][9] The choice of a mild base, such as potassium acetate (KOAc), is critical to prevent the premature Suzuki coupling of the product.[2][6]

-

Reductive Elimination: The resulting Pd(II) species undergoes reductive elimination to yield the aryl boronate ester product and regenerate the active Pd(0) catalyst, thus completing the catalytic cycle.[8]

Below is a visual representation of the catalytic cycle:

Caption: Catalytic cycle of the Miyaura borylation reaction.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, field-proven protocol for the synthesis of this compound.

Materials and Reagents

| Reagent | Formula | M.W. | CAS No. | Notes |

| 4,4'-Dibromobiphenyl | C₁₂H₈Br₂ | 312.00 | 92-86-4 | Starting material |

| Bis(neopentyl glycolato)diboron | C₁₀H₂₀B₂O₄ | 225.88 | 20154-57-8 | Borylating agent |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | C₃₄H₂₈Cl₂FeP₂Pd | 731.70 | 72287-26-4 | Catalyst |

| Potassium Acetate (KOAc) | CH₃COOK | 98.14 | 127-08-2 | Base |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 123-91-1 | Anhydrous solvent |

Reaction Setup and Procedure

The following workflow diagram illustrates the key steps of the synthesis:

Caption: Experimental workflow for the synthesis.

Step-by-Step Protocol:

-

Preparation: All glassware should be oven-dried and cooled under a stream of inert gas (e.g., argon or nitrogen). The solvent (1,4-dioxane) should be anhydrous.

-

Reaction Assembly: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,4'-dibromobiphenyl (1.0 eq), bis(neopentyl glycolato)diboron (2.2 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

-

Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

-

Reaction: Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Characterization Data

The final product should be a white to off-white solid.

| Property | Value |

| Molecular Formula | C₂₂H₂₈B₂O₄ |

| Molecular Weight | 378.08 g/mol |

| Melting Point | ~248 °C |

| Appearance | White to off-white solid |

Note: Spectroscopic data (¹H NMR, ¹³C NMR, ¹¹B NMR) should be acquired to confirm the structure and purity of the final product.

Key Considerations and Troubleshooting

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, and maintaining an inert atmosphere throughout the reaction is crucial for catalytic activity.

-

Anhydrous Conditions: Moisture can lead to the hydrolysis of the boronate esters and decrease the yield.

-

Base Selection: The use of a mild base like potassium acetate is critical. Stronger bases can promote a competing Suzuki coupling reaction between the newly formed boronate ester and the starting aryl halide, leading to oligomeric byproducts.[2]

-

Catalyst Choice: While Pd(dppf)Cl₂ is a robust and commonly used catalyst, other palladium sources and ligands can also be effective. The choice of ligand can be a critical factor in achieving an efficient catalytic reaction.[8]

-

Purification: The product is a solid with relatively low solubility in nonpolar solvents. Recrystallization is often an effective purification method.

Conclusion

The Miyaura borylation provides a reliable and high-yielding route to this compound. This technical guide has outlined the fundamental principles, a detailed experimental protocol, and critical parameters for the successful synthesis of this important synthetic building block. A thorough understanding of the reaction mechanism and careful control of the reaction conditions are paramount to achieving high purity and yield. The versatility of the title compound in subsequent Suzuki-Miyaura cross-coupling reactions underscores its importance in the construction of complex molecular architectures for a wide range of applications in science and technology.

References

-

Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry - Beilstein Journal of Organic Chemistry. [Link]

-

Miyaura Borylation Reaction - Organic Chemistry Portal. [Link]

-

Iron-Catalyzed Miyaura Borylation of Aryl Chlorides and Triflates - ACS Publications. [Link]

-

Metal-Catalyzed Borylation of Aryl and Heteroaryl Halides - Wordpress. [Link]

-

Base-Free Borylation of Aryl Halides Enabled by Zn-Promoted Halide Abstraction - ACS Publications. [Link]

-

Synthesis and Application of Boronic Acid Derivatives - VTechWorks. [Link]

-

Miyaura borylation - Wikipedia. [Link]

-

Synthesis of boronic acid pinacol ester 4. i) NBS, MeCN, 98 %; ii) BuLi, B2pin2, THF - ResearchGate. [Link]

-

Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry - Royal Society of Chemistry. [Link]

-

Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner - CORE. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. [Link]

-

Pd-Catalyzed Miyaura Borylation and Telescopic Borylation/Suzuki-Miyaura Cross-Coupling Processes in Deep-Eutectic Solvents - PubMed. [Link]

-

Suzuki reactions in novel liquids - Diva-Portal.org. [Link]

-

a practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester - HETEROCYCLES. [Link]

- CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google P

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. [Link]

-

This compound - GlpBio. [Link]

-

Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane - Organic Syntheses. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Miyaura Borylation Reaction [organic-chemistry.org]

- 3. gala.gre.ac.uk [gala.gre.ac.uk]

- 4. diva-portal.org [diva-portal.org]

- 5. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 8. Metal-Catalyzed Borylation of Aryl and Heteroaryl Halides - Wordpress [reagents.acsgcipr.org]

- 9. par.nsf.gov [par.nsf.gov]

A Technical Guide to the Solubility of 4,4'-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)biphenyl in Organic Solvents

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 4,4'-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)biphenyl, a key building block in modern organic synthesis. This document is intended for researchers, scientists, and drug development professionals who utilize this compound and seek a deeper understanding of its behavior in various organic media. We will explore the theoretical underpinnings of its solubility, present qualitative and comparative data, and provide a detailed experimental protocol for determining its solubility in your own laboratory settings.

Introduction: The Significance of Solubility in Application

This compound, a stable, white to off-white crystalline powder, is a prominent reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] Its utility in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials, is well-established.[2] The solubility of this reagent in organic solvents is a critical parameter that directly influences reaction kinetics, product yields, and purification strategies. A thorough understanding of its solubility profile is therefore not merely an academic exercise but a practical necessity for process optimization and reproducibility.

This guide will move beyond simple statements of "soluble" or "insoluble" to provide a nuanced understanding of the factors governing the dissolution of this important synthetic intermediate.

Physicochemical Properties and General Solubility

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₈B₂O₄ | [3] |

| Molecular Weight | 378.08 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 248 °C (Lit.) | [2] |

In contrast, its solubility in water is expected to be very low. The related compound, Bis(pinacolato)diboron, which shares the boronic ester functionality, is reported to be insoluble in water.[4]

Understanding the Factors Influencing Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. The nonpolar nature of this compound dictates that it will be more soluble in less polar organic solvents.

Figure 2. Workflow for the dynamic method of solubility determination.

Detailed Protocol:

-

Materials and Equipment:

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance (±0.0001 g)

-

Sealed glass vials

-

Temperature-controlled heating block or oil bath with a magnetic stirrer

-

Calibrated digital thermometer (±0.1 °C)

-

Optional: Turbidity sensor or laser light source and detector for automated detection

-

-

Procedure:

-

Accurately weigh a specific amount of this compound into a glass vial.

-

Add a known mass of the desired organic solvent to the vial. The initial composition should be chosen to ensure a biphasic (solid-liquid) system at room temperature.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in the heating apparatus and begin stirring at a constant, vigorous rate to ensure good mixing.

-

Slowly increase the temperature of the bath at a controlled rate (e.g., 0.5-1.0 °C/minute).

-

Carefully observe the contents of the vial. The solubility point is reached when the last solid particle dissolves, and the solution becomes clear. This can be determined visually or with the aid of a turbidity sensor. [5][6] 7. Record the temperature at which the solution becomes clear. This is the equilibrium temperature for the prepared concentration.

-

Repeat steps 1-7 for a range of different solute-to-solvent ratios to generate a series of data points.

-

-

Data Analysis and Presentation:

-

The results should be presented as a solubility curve, plotting the mole fraction or concentration (e.g., g/L) of the solute as a function of temperature.

-

For isothermal solubility, the experiment can be adapted by adding small, known amounts of the solute to a fixed amount of solvent at a constant temperature until saturation is reached (the point at which solid no longer dissolves).

-

The Role of Solvent in the Suzuki-Miyaura Coupling Reaction

The choice of solvent is not only a matter of dissolution but also a critical parameter influencing the outcome of the Suzuki-Miyaura reaction. Solvents can affect the reaction by:

-

Solubilizing all reaction components: The boronic ester, the coupling partner (e.g., an aryl halide), the palladium catalyst, and the base must all have sufficient solubility in the reaction medium.

-

Influencing the catalytic cycle: The polarity of the solvent can impact the rates of the individual steps in the catalytic cycle, such as oxidative addition and reductive elimination. [7]* Stabilizing intermediates: Polar solvents can stabilize charged intermediates and transition states, which can alter the reaction pathway and selectivity. [7] Commonly used solvents for Suzuki-Miyaura reactions involving boronic esters include toluene, tetrahydrofuran (THF), dioxane, and dimethylformamide (DMF). [8]The optimal solvent is often determined empirically for a specific set of reactants and reaction conditions. The solubility data obtained through the protocol described above can provide a rational basis for solvent screening in the development of robust and efficient cross-coupling methodologies.

Conclusion

While a comprehensive quantitative solubility database for this compound is not yet publicly available, a strong understanding of its physicochemical properties and the principles of solubility allows for rational solvent selection. Its nonpolar character suggests good solubility in a range of common organic solvents. For applications demanding precise solubility data, the dynamic experimental protocol outlined in this guide provides a reliable method for its determination. Ultimately, a deep understanding of the solubility of this key synthetic building block empowers researchers to optimize reaction conditions, improve yields, and enhance the overall efficiency and reproducibility of their synthetic endeavors.

References

- Domańska, U., & Hovorka, M. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824.

- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.

- Domańska, U., & Hovorka, M. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.

-

Domańska, U., & Hovorka, M. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. Available at: [Link]

- Newman, S. G., & Lautens, M. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of organic chemistry, 76(15), 6296–6301.

-

G. B. Smith, G. C. Dezeny, D. L. Hughes, A. O. King, T. R. Verhoeven, The Suzuki-Miyaura Reaction and Boron Reagents – Mechanism, Synthesis and Application. ResearchGate. Available at: [Link]

- Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(19), 6076–6089.

- Popowycz, F., & Berteina-Raboin, S. (2014). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki-Miyaura Cross-Coupling Reactions.

-

Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

-

Advent Bio. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4'-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-[1,1'-biphenyl]-2-ol. Retrieved from [Link]

Sources

- 1. CAS NO. 5487-93-4 | 4,4'-BIPHENYLDIBORONIC ACID BIS(NEOPENTYL GLYCOL) ESTER | C22H28B2O4 [localpharmaguide.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemscene.com [chemscene.com]

- 4. labsolu.ca [labsolu.ca]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4,4′-ビフェニルジボロン酸ビス(ネオペンチル)エステル 97% | Sigma-Aldrich [sigmaaldrich.com]

Technical Guide: 4,4'-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)biphenyl

A Core Building Block for Advanced Organic Synthesis

This guide provides an in-depth technical overview of 4,4'-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)biphenyl, a key reagent in modern organic chemistry. Tailored for researchers, chemists, and professionals in drug development and materials science, this document details the compound's fundamental properties, synthesis, and critical applications, with a focus on enabling advanced molecular architectures.

Core Properties and Molecular Weight

This compound is a bifunctional organoboron compound widely utilized as a stable and versatile building block. Its structure features a central biphenyl core symmetrically substituted with two neopentyl glycol boronate esters. These dioxaborinane rings offer enhanced stability compared to the corresponding boronic acids, improving shelf-life and handling while retaining the necessary reactivity for cross-coupling reactions.

The precise molecular weight is a critical parameter for stoichiometric calculations in synthesis. It is derived from its molecular formula, C₂₂H₂₈B₂O₄.

Calculation:

-

(22 x Atomic Weight of Carbon) + (28 x Atomic Weight of Hydrogen) + (2 x Atomic Weight of Boron) + (4 x Atomic Weight of Oxygen)

-

(22 x 12.011) + (28 x 1.008) + (2 x 10.81) + (4 x 15.999) = 378.08 g/mol

This calculated value is consistently reported across major chemical suppliers and databases.[1][2][3]

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source(s) |

| Molecular Weight | 378.08 g/mol | [1][2] |

| Molecular Formula | C₂₂H₂₈B₂O₄ | [1][2] |

| CAS Number | 5487-93-4 | [1][2][4] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 248 °C | [2] |

| Purity | ≥97-98% | [1][2] |

| Synonyms | 4,4'-Biphenyldiboronic acid bis(neopentyl glycol) ester | [2][5] |

| Storage | Sealed in a dry environment, often at 2-8°C for long-term stability. | [1] |

Synthesis and Mechanistic Considerations

The compound is typically synthesized from 4,4'-dibromobiphenyl via a lithium-halogen exchange followed by reaction with a trialkyl borate and subsequent esterification with neopentyl glycol.

Expert Insight: The choice of neopentyl glycol (5,5-dimethyl-1,3-propanediol) as the protecting group is deliberate. The gem-dimethyl groups on the resulting six-membered dioxaborinane ring sterically hinder premature deboronation and protodeboronation, side reactions that can plague simpler boronic esters. This steric shielding contributes to the compound's high stability and makes it a reliable reagent in complex, multi-step syntheses.

Workflow for Synthesis

Caption: General synthetic workflow from 4,4'-dibromobiphenyl.

Step-by-Step Laboratory Protocol

-

Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve 4,4'-dibromobiphenyl in anhydrous THF and cool the solution to -78 °C.

-

Lithiation: Slowly add n-butyllithium (n-BuLi) dropwise, maintaining the temperature at -78 °C. Stir for 1-2 hours to ensure complete formation of the dilithiated intermediate.

-

Borylation: Add triisopropyl borate, also pre-cooled, to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Hydrolysis: Quench the reaction by carefully adding aqueous HCl. This hydrolyzes the borate ester complex to the crude diboronic acid.

-

Esterification: Extract the aqueous layer with an organic solvent. Isolate the crude diboronic acid and place it in toluene with neopentyl glycol. Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove water, driving the esterification to completion.

-

Purification: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield the final product as a white crystalline powder.

Self-Validation: The success of the synthesis is validated at each stage. The completion of lithiation can be monitored by quenching a small aliquot. The final product's purity and identity are confirmed via melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR, and MS), which should match the reference data for the compound.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this reagent lies in its role as a linchpin in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] This reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry, for its ability to efficiently form carbon-carbon bonds.[2]

The bifunctional nature of this compound allows it to act as a "linker" or "extender," enabling the synthesis of complex, conjugated molecules, and polymers. It can be coupled with two equivalents of an aryl halide (or triflate) to create larger, symmetrical systems or used in stepwise reactions for unsymmetrical products.

Advantages in Drug Development & Materials Science:

-

Molecular Scaffolding: The rigid biphenyl unit is a common and privileged scaffold in medicinal chemistry, providing a robust framework for orienting functional groups to interact with biological targets.

-

Conjugated Polymers: In materials science, it serves as a monomer for the synthesis of Covalent Organic Frameworks (COFs) and other conjugated polymers used in organic electronics like OLEDs and OPVs.[1][2]

The Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Characterization

-

¹H NMR: Expect characteristic signals for the aromatic protons of the biphenyl core (typically appearing as doublets in the range of 7.5-8.0 ppm). The methylene protons (-CH₂-) of the neopentyl groups will appear as a singlet around 3.7 ppm, and the methyl protons (-CH₃) will also be a singlet, typically around 1.0 ppm. The integration of these signals should correspond to an 8:8:12 ratio.

-

¹³C NMR: The spectrum will show distinct signals for the aromatic carbons of the biphenyl unit and the aliphatic carbons of the dioxaborinane rings.

-

¹¹B NMR: A broad singlet is expected, characteristic of a tricoordinate boron atom in this chemical environment.

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ or related fragments ([M+H]⁺, [M+Na]⁺) should be observed, confirming the molecular weight of 378.08.

References

Sources

- 1. chemscene.com [chemscene.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4,4-bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)biphenyl,(CAS# 5487-93-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. This compound | Advent Bio [adventbio.com]

- 5. This compound | 5487-93-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide on the Stability of 4,4'-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)biphenyl to Air and Moisture

Introduction

4,4'-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)biphenyl is a key building block in modern organic synthesis and materials science. Its utility in forming carbon-carbon bonds, particularly through Suzuki-Miyaura cross-coupling reactions, has made it an indispensable tool for researchers and drug development professionals.[1] The compound's benchtop stability is a critical factor in its successful application, influencing storage, handling, and reaction outcomes. This guide provides a comprehensive overview of the stability of this compound with a focus on its susceptibility to atmospheric moisture and air.

Chemical Structure and Inherent Stability

The stability of this compound is intrinsically linked to its chemical structure. The presence of the neopentyl glycol protecting groups on the boronic acid moieties is a deliberate design choice to enhance stability compared to the parent 4,4'-biphenyldiboronic acid.[2] This enhancement is attributed to two primary factors:

-

Steric Hindrance: The gem-dimethyl groups on the six-membered dioxaborinane rings provide significant steric bulk around the boron atoms.[2] This sterically hindered environment impedes the approach of water molecules, which are necessary for hydrolysis.

-

Thermodynamic Stability: Six-membered cyclic boronic esters, such as the dioxaborinanes in this compound, are generally more thermodynamically stable than their five-membered dioxaborolane counterparts (e.g., pinacol esters).[3]

As a result, this compound is a white to off-white crystalline powder with a high melting point of approximately 248°C, indicative of its high thermal stability.[1]

Susceptibility to Air and Moisture

While significantly more stable than its corresponding diboronic acid, this compound is not entirely inert to atmospheric conditions. The primary degradation pathway of concern is hydrolysis, with oxidation being a secondary consideration.

Hydrolytic Stability

The principal mode of degradation for this compound in the presence of moisture is the hydrolysis of the boronic ester linkages. This reaction is a reversible process that yields 4,4'-biphenyldiboronic acid and neopentyl glycol (2,2-dimethyl-1,3-propanediol).

The rate of hydrolysis is influenced by several factors:

-

Water Concentration: Higher humidity or the presence of protic solvents will accelerate the rate of hydrolysis.

-

pH: The hydrolysis of boronic esters is known to be pH-dependent.[4][5]

-

Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis.

It is noteworthy that while the six-membered ring of neopentyl boronic esters confers thermodynamic stability, some studies suggest they are more readily hydrolyzed back to the boronic acid than the corresponding five-membered pinacolato esters.[6] This is an important consideration for long-term storage and for reactions carried out in the presence of water.

Oxidative Stability

Boronic acids are susceptible to auto-oxidation, particularly in the presence of air and moisture.[2] The esterification of the boronic acid groups to form the dioxaborinane rings in this compound provides significant protection against this degradation pathway.[2] However, under harsh oxidative conditions or upon prolonged exposure to air, especially if some hydrolysis has occurred, the potential for oxidation exists.

Recommended Storage and Handling

To ensure the integrity and reactivity of this compound, proper storage and handling procedures are paramount.

Storage:

-

The compound should be stored in a tightly sealed container to minimize exposure to atmospheric moisture.[7]

-

For long-term storage, it is recommended to keep the material in a dry environment, such as a desiccator or under an inert atmosphere (e.g., nitrogen or argon).[2]

-

Refrigerated storage at 2-8°C is also advised to further reduce the rate of any potential degradation.[7][8]

Handling:

-

Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[9][11]

-

In case of contact with skin or eyes, rinse immediately and thoroughly with water.[9][10]

-

Minimize the time the container is open to the atmosphere during weighing and dispensing.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, the following experimental protocols can be employed.

Protocol 1: Accelerated Stability Study by ¹H NMR Spectroscopy

This protocol allows for the monitoring of hydrolytic degradation over time under stressed conditions.

Methodology:

-

Prepare a stock solution of this compound of known concentration in a deuterated aprotic solvent (e.g., acetone-d₆ or DMSO-d₆).

-

In an NMR tube, add a defined volume of the stock solution.

-

To initiate the degradation, add a specific amount of D₂O.

-

Acquire a ¹H NMR spectrum at time zero.

-

Incubate the NMR tube at a controlled temperature (e.g., 40°C).

-

Acquire subsequent ¹H NMR spectra at regular time intervals.

-

Monitor the decrease in the integration of a characteristic peak of the starting material and the appearance of peaks corresponding to neopentyl glycol.

-

Calculate the percentage of degradation over time.

Protocol 2: Gravimetric Analysis of Moisture Uptake

This method provides a straightforward assessment of the compound's hygroscopicity.

Methodology:

-

Accurately weigh a sample of this compound in a pre-weighed container.

-

Place the open container in a humidity chamber with a controlled relative humidity (e.g., 75% RH).

-

At regular intervals, remove the sample and re-weigh it.

-

Calculate the percentage weight gain due to moisture absorption over time.

Data Summary

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₈B₂O₄ | [1][7] |

| Molecular Weight | 378.08 g/mol | [1][7] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 248 °C | [1] |

| Storage Temperature | 2-8°C, sealed in a dry place | [7][8] |

| Primary Degradation Pathway | Hydrolysis | [4][12][13] |

Logical Relationships and Workflows

Degradation Pathway

Caption: Hydrolysis of the boronic ester.

Experimental Workflow for Stability Assessment

Caption: Workflow for stability testing.

Conclusion

This compound offers a significant stability advantage over its parent diboronic acid, primarily due to the steric and thermodynamic properties of the neopentyl glycol protecting groups.[2] While it exhibits good thermal stability and can be handled under ambient conditions for short periods, its primary vulnerability is to hydrolysis in the presence of moisture.[4][12][13] For optimal performance and longevity, it is imperative to store the compound in a dry, and preferably refrigerated, environment, and to handle it with appropriate precautions to minimize exposure to atmospheric moisture. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the stability of this important reagent under their specific laboratory conditions.

References

- Stability of Boronic Esters to Hydrolysis: A Comparative Study. (n.d.).

- Boronic acid - Wikipedia. (n.d.).

- How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction? | ResearchGate. (2016, September 27).

- 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH. (n.d.).

- Internal and external catalysis in boronic ester networks - Semantic Scholar. (n.d.).

- Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters. (n.d.).

- This compound | ChemScene. (n.d.).

- Transition metal-free synthesis of alkyl pinacol boronates - RSC Publishing. (n.d.).

- Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane | Request PDF - ResearchGate. (2025, August 6).

- Stability of Boronic Esters to Hydrolysis: A Comparative Study - ResearchGate. (2025, August 9).

- Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar. (2009, July 5).

- This compound - Chem-Impex. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- Bis(neopentyl glycolato)diboron - Common Organic Chemistry. (n.d.).

- 4,4'-Biphenol - Safety Data Sheet - ChemicalBook. (2025, December 20).

- Safety Data Sheet: Biphenyl - Carl ROTH. (2024, October 9).

- Bis(neopentylglycolato)diboron (B2nep2) as a bidentate ligand and a reducing agent for early transition metal chlorides giving MCl4(B2nep2) complexes - Dalton Transactions (RSC Publishing). (n.d.).

- Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl. (n.d.).

- Chemical Safety Data Sheet MSDS / SDS - Bis(neopentyl glycolato)diboron - ChemicalBook. (2025, July 26).

- What is Bis(neopentyl glycolato)diboron and its Applications? - FAQ - Guidechem. (n.d.).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]

- 6. Bis(neopentyl glycolato)diboron [commonorganicchemistry.com]

- 7. chemscene.com [chemscene.com]

- 8. Page loading... [wap.guidechem.com]

- 9. fishersci.com [fishersci.com]

- 10. carlroth.com [carlroth.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. academic.oup.com [academic.oup.com]

- 13. application.wiley-vch.de [application.wiley-vch.de]

An In-Depth Technical Guide on the X-ray Crystal Structure of 4,4'-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)biphenyl

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)biphenyl, also known as 4,4'-Biphenyldiboronic acid bis(neopentyl glycol) ester, is a pivotal building block in modern organic synthesis.[1][2][3] Its rigid biphenyl core and reactive boronate ester functionalities make it an indispensable reagent in the construction of complex organic molecules, particularly through Suzuki-Miyaura cross-coupling reactions.[1] This guide provides a comprehensive overview of the methodologies required to determine and analyze the single-crystal X-ray structure of this compound. While a definitive, publicly available crystal structure remains to be deposited in crystallographic databases, this document outlines the critical experimental procedures and theoretical considerations for its characterization, offering valuable insights for researchers working with this and similar organoboron compounds.

Introduction: The Significance of Structural Elucidation

The precise three-dimensional arrangement of atoms within a molecule, as determined by X-ray crystallography, is fundamental to understanding its physical and chemical properties. For a molecule like this compound, a detailed crystal structure would provide invaluable information on:

-

Molecular Conformation: The dihedral angle between the two phenyl rings of the biphenyl core is a critical parameter influencing the electronic and steric properties of the molecule.

-

Intermolecular Interactions: Understanding the non-covalent interactions, such as van der Waals forces, C-H···π interactions, and potential weak hydrogen bonds, that govern the packing of molecules in the solid state is crucial for predicting solubility, stability, and crystal morphology.

-

Reactivity: The geometry of the boronate ester groups, including bond lengths and angles around the boron atoms, can offer insights into their reactivity in catalytic cycles.

This guide will therefore focus on the practical and theoretical framework for obtaining and interpreting the X-ray crystal structure of this important synthetic precursor.

Molecular Structure Overview

The molecular structure of this compound consists of a central biphenyl unit functionalized at the 4 and 4' positions with 5,5-dimethyl-1,3,2-dioxaborinan-2-yl groups. The neopentyl glycol protecting groups on the boronic acid moieties enhance the compound's stability and solubility in organic solvents, making it a favored reagent in organic synthesis.[1]

Caption: Workflow for Crystal Structure Determination.

The structure is typically solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². The final refined structure is validated and typically deposited in a crystallographic database as a Crystallographic Information File (CIF).

Anticipated Structural Features and Discussion

Based on the known chemistry of biphenyl and boronate esters, several key structural features would be anticipated in the crystal structure of this compound.

-

Biphenyl Twist Angle: The dihedral angle between the two phenyl rings is expected to be non-zero due to steric hindrance between the ortho-hydrogens. This twist angle will influence the degree of π-conjugation across the biphenyl system.

-

Boronate Ester Geometry: The boron atoms are expected to have a trigonal planar geometry, with the B-O and B-C bond lengths conforming to established values for similar compounds.

-

Crystal Packing: The molecules are likely to pack in a herringbone or a π-stacked arrangement, driven by intermolecular C-H···π and van der Waals interactions. The bulky neopentyl groups will play a significant role in dictating the overall packing efficiency.

Caption: Potential Intermolecular Interactions in the Crystal Lattice.

Implications for Drug Development and Materials Science

A detailed understanding of the solid-state structure of this compound has significant implications:

-

In Drug Development: As a key building block for many active pharmaceutical ingredients (APIs), understanding its solid-state properties can aid in controlling the polymorphism of the final API, which has direct consequences for bioavailability and stability.

-

In Materials Science: This compound is used in the synthesis of organic electronic materials. [1]The crystal packing and intermolecular interactions directly influence the charge transport properties of these materials.

Conclusion

While the definitive X-ray crystal structure of this compound is not yet publicly documented, this guide provides a comprehensive framework for its determination and analysis. The outlined methodologies and theoretical considerations offer a robust roadmap for researchers seeking to elucidate the solid-state structure of this and related organoboron compounds. The insights gained from such studies are crucial for advancing the fields of organic synthesis, medicinal chemistry, and materials science.

References

Sources

A Technical Guide to the NMR Spectral Analysis of 4,4'-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)biphenyl

Introduction

4,4'-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)biphenyl is a key building block in modern organic synthesis. Its utility is most pronounced in Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the construction of complex biaryl and polyaryl structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of the structural and electronic properties of this reagent is paramount for its effective application. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such compounds. This guide provides an in-depth analysis of the ¹H, ¹³C, and ¹¹B NMR spectra of this compound, offering insights into spectral interpretation and experimental best practices.

Molecular Structure and NMR-Active Nuclei

The structure of this compound features a central biphenyl core symmetrically substituted at the 4 and 4' positions with neopentyl glycol-protected boronic acid moieties. The key NMR-active nuclei in this molecule are ¹H, ¹³C, and ¹¹B.

Caption: Workflow for NMR sample preparation and analysis.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the biphenyl core and the aliphatic protons of the neopentyl glycol protecting groups. Due to the molecule's symmetry, the number of signals is simplified.

Predicted ¹H NMR Spectrum (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.85 | d | 4H | Ar-H (ortho to boronate) | The protons ortho to the electron-withdrawing boronate ester group are deshielded and appear downfield. They are split into a doublet by the adjacent meta protons. |

| ~ 7.60 | d | 4H | Ar-H (meta to boronate) | These protons are less deshielded than the ortho protons. They are split into a doublet by the adjacent ortho protons. The ortho coupling constant (³J) in aromatic systems is typically in the range of 6-10 Hz. [1] |

| ~ 3.75 | s | 8H | -O-CH ₂- | The methylene protons of the neopentyl glycol moiety are equivalent and appear as a singlet. |

| ~ 1.05 | s | 12H | -C(CH ₃)₂- | The six methyl groups are equivalent due to free rotation and give rise to a sharp singlet. |

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.

Predicted ¹³C NMR Spectrum (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 142 | C -B (ipso-carbon) | The carbon atom directly attached to the boron is significantly deshielded. Its signal may be broad due to quadrupolar relaxation of the adjacent boron nucleus. |

| ~ 135 | Ar-C (ortho to boronate) | These carbons are deshielded due to the electron-withdrawing effect of the boronate ester. |

| ~ 127 | Ar-C (meta to boronate) | These carbons are less affected by the substituent and appear at a chemical shift similar to that of unsubstituted biphenyl. |

| ~ 130 | C -C (ipso-carbon of biphenyl linkage) | The chemical shift of the carbon at the biphenyl linkage is influenced by the electronic effects of the substituent. |

| ~ 72 | -O-C H₂- | The methylene carbons of the neopentyl glycol group. |

| ~ 32 | -C (CH₃)₂- | The quaternary carbon of the neopentyl glycol group. |

| ~ 22 | -C(C H₃)₂ | The methyl carbons of the neopentyl glycol group. |

¹¹B NMR Spectral Analysis

¹¹B NMR spectroscopy is a powerful technique for characterizing boron-containing compounds. The chemical shift is highly sensitive to the coordination number and the electronic environment of the boron atom. For tricoordinate boronate esters, the ¹¹B NMR signal typically appears in the range of +20 to +35 ppm. [2] For this compound, a single, relatively broad signal is expected in the ¹¹B NMR spectrum.

Predicted ¹¹B NMR Spectrum (in CDCl₃):

| Chemical Shift (δ, ppm) | Rationale |

| ~ 30 | This chemical shift is characteristic of a neutral, tricoordinate aryl boronate ester. The broadness of the signal is due to the quadrupolar nature of the ¹¹B nucleus (I = 3/2). |

Trustworthiness and Self-Validating Systems

The interpretation of NMR spectra relies on a self-validating system of cross-correlation between different spectral data. For instance, the integration of the ¹H NMR signals should correspond to the number of protons in each chemical environment. The multiplicities of the signals must be consistent with the number of neighboring protons, and the coupling constants should be reciprocal for coupled nuclei. [1]Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further confirm the assignments by establishing proton-proton and proton-carbon correlations, respectively.

Conclusion

NMR spectroscopy provides a comprehensive analytical toolkit for the structural characterization and purity assessment of this compound. By understanding the principles of chemical shift, coupling constants, and the characteristic spectral features of the biphenyl and dioxaborinane moieties, researchers can confidently verify the identity and quality of this important synthetic building block. The provided predicted spectral data and experimental protocols serve as a valuable resource for scientists and professionals in the fields of chemical research and drug development.

References

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

-

Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Spectroscopy – An Easy Introduction. Retrieved from [Link]

-

Bovey, F. A. (2014, June 5). Review of NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. Journal of Chemical Education, 91(8), 1133–1134. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, December 2). Basic Introduction to NMR Spectroscopy [Video]. YouTube. Retrieved from [Link]

-

Bax, A. (2015). An Introduction to Biological NMR Spectroscopy. Molecular & Cellular Proteomics, 14(10), 2583–2598. Retrieved from [Link]

-

Manufacturing Chemist. (2019, February 21). qNMR: top tips for optimised sample prep. Retrieved from [Link]

-

MDPI. (2022). New Insights into Nuclear Magnetic Resonance (NMR) Spectroscopy. Magnetochemistry, 8(1), 11. Retrieved from [Link]

-

Taylor & Francis Online. (2024, December 7). NMR as a Key Analytical Tool for Complex Systems: From Fundamentals to Advanced Approaches: A Review. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Mestrelab Research. (n.d.). qNMR Purity Recipe Book (1 - Sample Preparation). Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

-

Technologynetworks.com. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved from [Link]

-

Organic Chemistry Notes. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

Bryce, D. L., & Wasylishen, R. E. (2010, March 25). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A, 114(11), 3948–3962. Retrieved from [Link]

-

ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

-

Reddit. (2021, January 18). J coupling H1 NMR (of Aromatic rings). r/chemhelp. Retrieved from [Link]

-

San Diego State University. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]

-

Royal Society of Chemistry. (2023, January 21). Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory: paramagnetic contributions from orbital-to-orbital transitions for the pre-α, α, β, α-X, β-X and ipso-X effects, along with effects from characteristic bonds and groups. Physical Chemistry Chemical Physics, 25(4), 2686-2700. Retrieved from [Link]

-

ResearchGate. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. Retrieved from [Link]

-

ResearchGate. (2010, February). A Solid-State B-11 NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. Retrieved from [Link]

-

YouTube. (2021, February 5). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. Retrieved from [Link]

-

SpringerLink. (2018). 1H/13C chemical shift calculations for biaryls: DFT approaches to geometry optimization. Retrieved from [Link]

-

SciSpace. (2013, October 22). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). Retrieved from [Link]

-

YouTube. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Retrieved from [Link]

-

Semantic Scholar. (1985). Conformational analysis of biphenyls using 13C NMR spectroscopy. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). c4ob02436b1.pdf. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034437). Retrieved from [Link]

-

Vedantu. (n.d.). Why para aromatic has a low J constant and why ortho has high J constant?. Retrieved from [Link]

Sources

commercial availability of 4,4'-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)biphenyl

An In-Depth Technical Guide to 4,4'-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)biphenyl: A Cornerstone Reagent for Modern Organic Synthesis

Introduction: The Strategic Advantage of a Stabilized Boronic Ester

In the landscape of modern synthetic chemistry, the creation of carbon-carbon bonds remains a paramount objective, particularly for the assembly of complex biaryl structures that form the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] this compound (CAS Number: 5487-93-4) has emerged as a pivotal building block in this endeavor.[2] Commonly known as 4,4'-Biphenyldiboronic acid bis(neopentyl glycol) ester, this compound is a highly stable, crystalline solid that serves as a robust precursor in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4]

The true ingenuity of this reagent lies in its structure. The parent compound, 4,4'-biphenyldiboronic acid, is susceptible to dehydration to form boroxines, which can complicate stoichiometry and reactivity. The protection of the boronic acid functionalities as neopentyl glycol esters confers significant advantages. This transformation into a six-membered dioxaborinane ring enhances the compound's stability, making it less prone to degradation and easier to handle and store, while ensuring controlled reactivity when desired.[5] This guide provides a comprehensive overview of its commercial availability, core properties, and a detailed examination of its application in synthetic protocols, tailored for the practicing researcher and development professional.

Physicochemical Properties and Commercial Availability

The compound is a white to off-white crystalline powder, a physical state that facilitates accurate weighing and handling in a laboratory setting.[1] Its high melting point underscores its thermal stability.[1] It is readily available from a multitude of chemical suppliers, ensuring a reliable supply chain for research and development as well as commercial production.

Table 1: Key Properties and Commercial Data

| Property | Value | Source(s) |

| CAS Number | 5487-93-4 | [1][3][6] |

| Molecular Formula | C₂₂H₂₈B₂O₄ | [1][2][6] |

| Molecular Weight | 378.08 g/mol | [1][6] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 248 °C | [1] |

| Typical Purity | ≥97% to ≥98% (GC) | [1][3][6] |

| Common Suppliers | ChemScene, Advent Bio, Chem-Impex, Sigma-Aldrich, TCI Chemicals, GlpBio | [1][3][4][6][7][8] |

| Storage Conditions | Sealed in a dry environment, 2-8°C or Room Temperature | [1][6] |

Characterization is typically achieved through standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) is used to confirm the molecular structure, while Gas Chromatography (GC) is often employed to verify purity.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a bifunctional coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed process is one of the most powerful and versatile methods for constructing C(sp²)-C(sp²) bonds.[9][10]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

-

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.

-

Transmetalation: A base activates the boronate ester, forming a borate complex. This complex then transfers the aryl group from boron to the palladium center, displacing the halide and forming a new Pd(II)-diaryl complex. This is the step where the biphenyl core of our title reagent is introduced.

-

Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated from the metal, forming the new biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[9][11]

Detailed Experimental Protocol: Synthesis of a Symmetrical Tetra-aryl Product

This protocol details a representative Suzuki-Miyaura coupling using this compound with two equivalents of an aryl bromide to showcase its utility in creating extended π-systems.

Workflow Diagram

Materials

-

This compound (1.0 mmol, 378 mg)

-

4-Bromotoluene (2.2 mmol, 376 mg)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.04 mmol, 9 mg)

-

Triphenylphosphine [PPh₃] (0.08 mmol, 21 mg)

-

Potassium Carbonate [K₂CO₃] (3.0 mmol, 414 mg), finely ground

-

Toluene (15 mL)

-

Deionized Water (3 mL)

-

Ethyl Acetate (for workup)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology

-

Reaction Setup:

-

To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-bromotoluene, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Causality: The flask is flame-dried to remove adsorbed water, which can interfere with the catalytic cycle. A fine powder of the base (K₂CO₃) maximizes surface area for efficient activation of the boronate ester.[9]

-

-

Inerting the Atmosphere:

-

Seal the flask with a rubber septum. Evacuate the flask using a vacuum pump and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Causality: The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and lower yields.[9] This inerting step is critical for reaction success.

-

-

Solvent Addition:

-

Using syringes, add the degassed toluene and deionized water to the flask. The solvents should be degassed beforehand by bubbling argon through them for at least 30 minutes.

-

Causality: The biphasic solvent system (Toluene/Water) is common for Suzuki couplings. Toluene solubilizes the organic reagents and catalyst, while the aqueous phase dissolves the inorganic base.

-

-

Reaction Execution:

-

Lower the flask into an oil bath preheated to 90 °C. Stir the mixture vigorously for 6-12 hours.

-

Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Vigorous stirring is essential to ensure efficient mixing between the organic and aqueous phases.

-

-

Monitoring:

-

Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), checking for the disappearance of the starting materials.[9]

-

Trustworthiness: This self-validating step ensures the reaction is not stopped prematurely or run unnecessarily long, optimizing efficiency and preventing byproduct formation.

-

-

Workup and Isolation:

-

Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

-

Dilute the mixture with ethyl acetate (30 mL) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).

-

Causality: The water wash removes the inorganic base and salts, while the brine wash helps to break any emulsions and further dry the organic layer.

-

Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the pure tetra-aryl product.

-

Conclusion

This compound stands out as a superior reagent for the synthesis of biphenyl-containing molecular architectures. Its enhanced stability, ease of handling, and high reactivity in the Suzuki-Miyaura coupling make it an invaluable tool for researchers in drug discovery, materials science, and organic synthesis. Its widespread commercial availability further solidifies its position as a go-to building block for creating molecular complexity with precision and reliability.

References

- This compound | ChemScene. [URL: https://www.chemscene.com/products/4,4-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)biphenyl-CS-0168383.html]

- This compound | Advent Bio. [URL: https://adventbio.com/product/44-bis55-dimethyl-132-dioxaborinan-2-ylbiphenyl-cas-5487-93-4/]

- This compound - Chem-Impex. [URL: https://www.chemimpex.com/products/44-bis55-dimethyl-132-dioxaborinan-2-ylbiphenyl]

- 4,4'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl | TCI AMERICA. [URL: https://www.tcichemicals.com/US/en/p/B4166]

- 4,4'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl, 1G - Lab Pro Inc. [URL: https://labproinc.com/products/4-4-bis-4-4-5-5-tetramethyl-1-3-2-dioxaborolan-2-yl-biphenyl-1g]

-

4,4′-Bis-(5,5-dimethyl-[1][6][7]dioxaborinan-2-yl)-biphenyl 97% | Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/706992]

- Synthesis of 4-Methylbiphenyl via Suzuki-Miyaura Coupling: Application Notes and Protocols - Benchchem. [URL: https://www.benchchem.com/application-notes/synthesis-of-4-methylbiphenyl-via-suzuki-miyaura-coupling]

- This compound - Benchchem. [URL: https://www.benchchem.com/product/b1318103]

- This compound - TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/p/B5569]

- 4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-4-ol - Chem-Impex. [URL: https://www.chemimpex.com/products/4-4455-tetramethyl-132-dioxaborolan-2-ylbiphenyl-4-ol]

- 2-([1,1'-BIPHENYL]-4-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE - Echemi. [URL: https://www.echemi.com/products/pd207611-88-9.html]

- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [URL: https://ethos.bl.uk/OrderDetails.do?uin=uk.bl.ethos.531778]

- 2,2'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1'-biphenyl - TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/p/B5703]

- 4,4-bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)biphenyl - Sinfoo Biotech. [URL: https://www.sinfoobiotech.com/pharmaceutical-intermediates/4-4-bis-5-5-dimethyl-1-3-2-dioxaborinan-2-yl-biphenyl-cas-5487-93-4.html]

- INVESTIGATION OF PALLADIUM CATALYST ON SUZUKI CROSS-COUPLING FOR SYNTHESIS OF CONJUGATED ORGANIC MOLECULES. [URL: https://vjol.info.vn/index.php/khcn-dhqn/article/view/19223]

- A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8943180/]

- This compound - GlpBio. [URL: https://www.glpbio.com/4,4'-bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)biphenyl.html]

- Application Notes and Protocols for the Synthesis of Fluorinated Biphenyls via Suzuki-Miyaura Coupling - Benchchem. [URL: https://www.benchchem.com/application-notes/synthesis-of-fluorinated-biphenyls-via-suzuki-miyaura-coupling]

- (PDF) 1-[5-(4,5-Dimethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethanone and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde - ResearchGate. [URL: https://www.researchgate.net/publication/277334795_1-5-45-Dimethyl-132-dioxaborolan-2-ylthiophen-2-ylethanone_and_4-4455-tetramethyl-132-dioxaborolan-2-ylbenzaldehyde]

- Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory - MDPI. [URL: https://www.mdpi.com/2073-4352/13/4/640]

- CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents. [URL: https://patents.google.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4,4-bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)biphenyl,(CAS# 5487-93-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. 4,4 -Biphenyldiboronic acid bis(neopentyl) ester 97 5487-93-4 [sigmaaldrich.com]

- 4. This compound | 5487-93-4 | TCI AMERICA [tcichemicals.com]

- 5. benchchem.com [benchchem.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound | Advent Bio [adventbio.com]

- 8. glpbio.cn [glpbio.cn]

- 9. pdf.benchchem.com [pdf.benchchem.com]